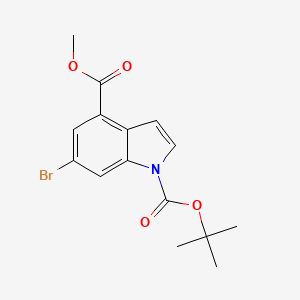

1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate

Description

1-(tert-Butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate is a brominated indole derivative featuring a tert-butyl ester at the 1-position and a methyl ester at the 4-position. The bromine atom at the 6-position enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura). The tert-butyl group provides steric protection to the adjacent ester, improving stability under basic or acidic conditions, while the methyl ester balances solubility in organic solvents. This compound is structurally related to bioactive indole derivatives, which are pivotal in medicinal chemistry due to their resemblance to endogenous molecules like serotonin .

Properties

Molecular Formula |

C15H16BrNO4 |

|---|---|

Molecular Weight |

354.20 g/mol |

IUPAC Name |

1-O-tert-butyl 4-O-methyl 6-bromoindole-1,4-dicarboxylate |

InChI |

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-6-5-10-11(13(18)20-4)7-9(16)8-12(10)17/h5-8H,1-4H3 |

InChI Key |

IGNOOYDYYHQTEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=C(C=C21)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate typically involves multiple steps:

Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.

Protection: The intermediate is then converted to its N-Boc derivative.

Reduction: The aldehyde group is reduced using sodium borohydride in methanol.

Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride.

Introduction of Formyl Group: A formyl group is introduced at the 4-position using n-butyllithium as a base and DMF as an electrophile.

Chemical Reactions Analysis

1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents: Reagents such as methanesulfonic acid, sodium borohydride, tert-butyl(dimethyl)silyl chloride, and n-butyllithium are commonly used in these reactions

Scientific Research Applications

1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of biologically active natural products like Indiacen A and Indiacen B.

Biology: Indole derivatives, including this compound, are studied for their anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities.

Medicine: The compound is investigated for its potential therapeutic applications in treating various disorders.

Industry: It is used in the synthesis of other complex molecules and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional properties of 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate with analogous compounds:

Structural and Functional Insights

Indole vs. Piperidine/Piperazine Derivatives: The indole core enables π-π stacking interactions in biological systems, whereas piperidine/piperazine derivatives exhibit conformational flexibility, favoring interactions with enzymes requiring non-planar binding pockets . Bromine at the 6-position (target compound) facilitates halogen bonding and cross-coupling, unlike the non-halogenated indole in .

Substituent Effects :

- The tert-butyl group in all compounds enhances metabolic stability by shielding esters from hydrolysis. However, the methyl ester in the target compound reduces steric hindrance compared to bulkier esters (e.g., benzyl in ) .

- The mesyloxy group in ’s compound is more reactive in nucleophilic substitutions than bromine, but bromine offers versatility in transition-metal-catalyzed reactions .

Applications :

- The target compound’s bromine atom makes it superior for synthesizing diversely functionalized indoles, whereas piperidine derivatives () are tailored for modulating enzyme activity due to their aliphatic amines .

Research Findings and Trends

Synthetic Utility :

- The bromine in 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate allows efficient Suzuki couplings, enabling access to aryl/heteroaryl-substituted indoles for drug discovery .

- Piperidine dicarboxylates (e.g., ) are optimized for liver microsomal stability, a critical factor in pharmacokinetics .

Stability and Solubility: The tert-butyl ester in the target compound improves stability in polar solvents compared to ethyl esters (), which are more prone to hydrolysis .

Biological Relevance :

- Indole derivatives are prominent in kinase and GPCR-targeted therapies. The bromo-substituted compound could serve as a precursor for inhibitors of bromodomain-containing proteins .

Biological Activity

1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate (CAS No. 220499-11-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H17BrN2O4

- Molecular Weight : 375.21 g/mol

- Structure : The compound features a bromo substituent on the indole ring and two carboxylate groups, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties. For instance, indole derivatives have shown efficacy against viruses such as HIV and Hepatitis C by inhibiting viral replication through interference with viral enzymes .

- Anticancer Properties : Indole derivatives are known for their anticancer activities. They may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Specifically, related compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis | |

| Cytotoxicity | CC50 values indicating cytotoxicity |

Case Study 1: Antiviral Efficacy

A study investigated the antiviral effects of various indole derivatives, including those structurally similar to 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate. The results indicated that certain modifications to the indole structure could enhance antiviral activity against HIV, with EC50 values significantly lower than those of standard antiviral agents .

Case Study 2: Anticancer Activity

In another investigation, the compound's analogs were tested for their ability to inhibit breast cancer cell lines. Results showed that specific substitutions on the indole ring led to increased potency in inducing apoptosis and inhibiting cell growth. The study highlighted a correlation between structural features and biological activity, suggesting a promising avenue for further research into this compound's therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.